This compound is classified under carboxylic acids, specifically as a substituted propanoic acid. It is often sourced from chemical suppliers specializing in high-purity organic compounds, such as Matrix Scientific and TCI Chemicals, where it is available in various quantities and purities exceeding 95% . The compound is also cataloged under the CAS number 178306-51-9.
The synthesis of 2-hydroxy-3,3-diphenylpropanoic acid typically involves several steps:
The molecular structure of 2-hydroxy-3,3-diphenylpropanoic acid features a central propanoic acid backbone substituted with two phenyl groups at the beta position and a hydroxyl group at the alpha position. The structural formula can be represented as follows:
The compound typically appears as a white crystalline solid with a melting point greater than 95 °C (decomposes) .
2-Hydroxy-3,3-diphenylpropanoic acid participates in several chemical reactions:
These reactions are essential for modifying the compound for specific applications in pharmaceutical chemistry.
The mechanism of action for compounds derived from 2-hydroxy-3,3-diphenylpropanoic acid primarily relates to their function as endothelin receptor antagonists. These drugs work by blocking the effects of endothelin, a potent vasoconstrictor involved in various cardiovascular diseases. By inhibiting this pathway, they help reduce blood pressure and improve cardiovascular function.
The detailed mechanism involves binding to the endothelin receptors (ETA and ETB), preventing the receptor activation by endogenous endothelins . This action leads to vasodilation and decreased vascular resistance.
The physical properties of 2-hydroxy-3,3-diphenylpropanoic acid include:
Chemical properties include its reactivity towards nucleophiles due to its carboxylic acid functional group, which can participate in various organic reactions.
2-Hydroxy-3,3-diphenylpropanoic acid serves multiple roles in scientific research and pharmaceutical development:
2-Hydroxy-3,3-diphenylpropanoic acid (CAS 178306-52-0) serves as the foundational intermediate for synthesizing Ambrisentan (CAS 177036-94-1), an endothelin receptor antagonist for pulmonary arterial hypertension. The synthesis involves stereoselective methoxylation of the α-hydroxy group, followed by amide coupling with a pyridinyl-carbamate moiety. The C16H16O4 backbone provides the necessary rigidity and chirality for binding to endothelin receptors. Industrial routes typically start from benzophenone derivatives, with the chiral center introduced via asymmetric hydrogenation or resolution techniques to achieve the pharmacologically required (S)-enantiomer. The final steps involve protecting-group strategies to ensure regioselective functionalization while preserving the stereochemical integrity [4].
Stereoselective synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid employs chiral auxiliaries and transition-metal catalysis. A patented route (WO2012017441A1) uses methyl 3,3-diphenyloxirane-2-carboxylate as a precursor, undergoing nucleophilic ring-opening with methanol under sodium methoxide catalysis. Key process optimizations include:
Table 1: Catalytic Systems for Asymmetric Synthesis
Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
Methyl 3,3-diphenyloxirane-2-carboxylate | NaOCH₃ | Toluene, 65°C, 6h | 85–90 | >99 |
Benzophenone + Ethyl chloroacetate | (S)-BINOL-derived PTC | KOH, CH₂Cl₂, 0°C | 75 | 92 |
2-Hydroxy-3,3-diphenylpropanoate | Pd/C (hydrogenation) | H₂, 50 psi, RT | 95 | N/A (racemic) |
Flavin-dependent oxidoreductases enable enantioselective hydroxylation of 3,3-diphenylpropanoic acid precursors. Saccharomyces cerevisiae engineered with malonyl-CoA reductase (MCR) and aldehyde dehydrogenases converts glucose to (R)-3-hydroxy intermediates via β-oxidation analogs. The oxaloacetate pathway leverages pyruvate carboxylase to generate oxaloacetate, reduced to L-malate and subsequently decarboxylated to pyruvate, creating NADPH for reductive steps. Flavin mononucleotide (FMN)-dependent ene-reductases selectively reduce α,β-unsaturated carbonyls to chiral alkanoates, achieving >90% ee for (S)-isomers under mild conditions [3] [6].
Directed evolution of glycerol dehydratase and aldehyde dehydrogenase (Klebsiella pneumoniae PuuC) enhances activity toward diphenylpropanoate analogs. Key strategies include:
Table 2: Enzyme Engineering Strategies for Yield Enhancement
Enzyme | Modification | Host | Titer Increase (%) | Key Mechanism |
---|---|---|---|---|
Malonyl-CoA reductase | Pcpc560 promoter insertion | Synechocystis sp. | 74.4 | Enhanced MCR expression |
Aldehyde dehydrogenase (PuuC) | Cys302His mutation | Klebsiella pneumoniae | 98.0 | Reduced product inhibition |
Pyruvate carboxylase | Glc7 dephosphorylation | S. cerevisiae | 4.2× (fold) | Optimized cytoplasmic ATP supply |
Solvent polarity directly impacts stereoselectivity and byproduct formation:
Table 3: Industrial Process Parameters for Purity Control
Parameter | Optimal Range | Impact on Purity | Analytical Method |
---|---|---|---|
Crystallization solvent | Toluene/heptane (3:1) | Reduces benzophenone to <0.05% | GC-MS |
Acidification pH | 2.0–2.5 | Prevents lactonization | Titration |
Reaction temperature | 60–65°C | Minimizes epimerization | Chiral HPLC |
Residual solvent limit | <500 ppm (ICH Q3C) | Ensures pharmaceutical compliance | Headspace GC |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: